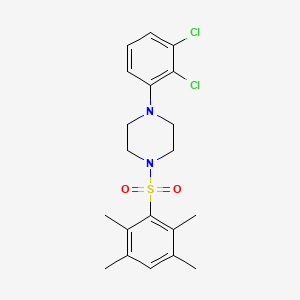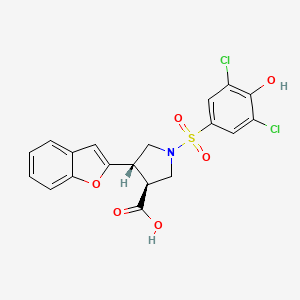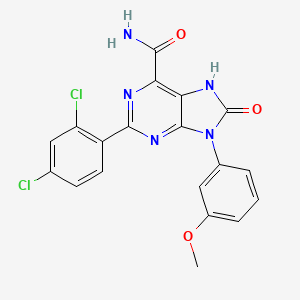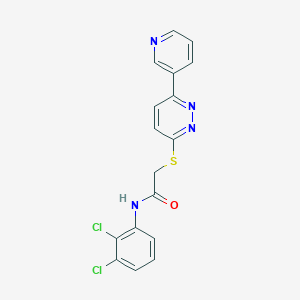
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine, commonly known as TCS 359, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
作用机制
The mechanism of action of TCS 359 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels, which play a crucial role in several physiological processes such as inflammation, immune response, and cell proliferation. By inhibiting PDE4, TCS 359 increases cAMP levels, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects
TCS 359 has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce inflammation in several animal models of disease, including arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, TCS 359 has been investigated for its potential neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of TCS 359 for lab experiments is its specificity for PDE4. This allows researchers to investigate the specific role of PDE4 in various physiological processes. However, one limitation of TCS 359 is its relatively low potency compared to other PDE4 inhibitors. This may limit its usefulness in certain experiments where high potency is required.
未来方向
There are several future directions for research on TCS 359. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Several studies have shown that TCS 359 can reduce inflammation in animal models of IBD, and further research is needed to investigate its potential as a therapeutic agent for this condition. Another area of interest is its potential use in the treatment of cancer. While TCS 359 has been shown to inhibit the growth of cancer cells in vitro and in vivo, further research is needed to investigate its potential as a cancer treatment. Finally, TCS 359 has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to investigate its neuroprotective effects in these conditions.
合成方法
TCS 359 can be synthesized using a multi-step process that involves the reaction of 1-(2,3-Dichlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
TCS 359 has been extensively studied for its potential applications in the field of medicine. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2,3-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-12-14(2)16(4)20(15(13)3)27(25,26)24-10-8-23(9-11-24)18-7-5-6-17(21)19(18)22/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMCSMAQXDMNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575112.png)
![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2575117.png)

![N-[3-methyl-5-((Z)-2-{4-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}vinyl)isoxazol-4-yl]acetamide](/img/structure/B2575120.png)
![4-(3-Phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyridine-2-carbonitrile](/img/structure/B2575121.png)




![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)

![4-{[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(3-methoxypropyl)benzamide](/img/no-structure.png)